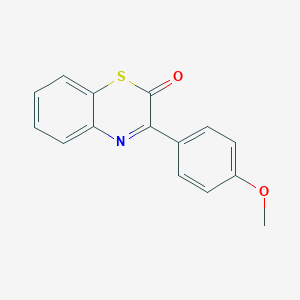
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one, also known as MBTH, is a benzothiazinone derivative that has gained attention in recent years due to its potential applications in various scientific research fields. MBTH is a heterocyclic compound that contains a benzene ring fused with a thiazine ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, this compound has been shown to scavenge free radicals by donating a hydrogen atom to the radical, which neutralizes it and prevents it from causing damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which suggests that it may have potential applications as an antibiotic. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which suggests that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. Additionally, this compound has been shown to exhibit a range of interesting biochemical and physiological effects, which makes it a potentially useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one. For example, further studies could be conducted to elucidate its mechanism of action and to determine its potential applications as an antibiotic, antioxidant, or anti-inflammatory agent. Additionally, this compound could be used as a tool for studying various biological processes, such as the synthesis of DNA and RNA. Finally, this compound could be modified to improve its efficacy or to make it more selective for certain targets.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one can be achieved through a two-step process that involves the reaction of 4-methoxyaniline with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by the reaction of the resulting intermediate with thiosemicarbazide. This method yields a white crystalline powder with a melting point of 225-227°C and a molecular weight of 295.34 g/mol.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of potential applications in scientific research. For example, it has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. This compound has also been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C15H11NO2S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C15H11NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)19-13-5-3-2-4-12(13)16-14/h2-9H,1H3 |
Clé InChI |
CNJJCOBXQKWFLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)


